Tert-butyl 3-aminoindole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWAKCRIDPTIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N1 Protected 3 Aminoindoles
Approaches to Indole (B1671886) Core Construction
The initial phase of synthesis involves the formation of the indole ring system itself. Chemists have two primary pathways at their disposal: building the indole core from non-indolic precursors (de novo synthesis) or modifying an existing indole scaffold.
De Novo Indole Synthesis Strategies
De novo strategies construct the indole skeleton from acyclic or non-indolic cyclic starting materials. These methods are powerful for creating highly substituted or complex indole structures that might be difficult to access through functionalization.
One notable approach involves the organocatalyzed formal [3+2] annulation of simple arylamines with 2,3-diketoesters. nih.gov This method first yields chiral 3-hydroxyindolenines through an intermolecular ortho-regioselective C-H addition to a ketone, followed by heteroannulation. nih.gov A subsequent, and unusual, concerted nih.govacs.org-ester migration leads to the formation of chiral 3-oxindoles, which are key precursors to the indole core. nih.gov This process highlights the ability to build the core structure while simultaneously establishing stereocenters. nih.gov
Another classic yet relevant de novo approach is the Fisher indole synthesis, which can be adapted to produce 3-aminoindole derivatives. mdpi.com More contemporary methods include cascade cyclizations starting from materials like arylhydrazines and propargylic amides or from ortho-alkynylanilines. nih.gov A recently developed transition-metal-free method utilizes 2-nitrochalcones and ammonia (B1221849) or primary amines as the nitrogen source for the C3-amino group, constructing the 3-aminoindole framework in a single cascade process. sci-hub.se This reaction proceeds via a Michael addition, followed by an intramolecular cyclization between the resulting enolate and the nitro group. sci-hub.se
Functionalization and Derivatization of Pre-formed Indole Scaffolds
Alternatively, the synthesis can begin with a pre-formed indole ring, which is then functionalized. This is often a more direct route if the desired indole precursor is readily available. The N-tert-butoxycarbonyl (Boc) group not only protects the indole nitrogen but also plays a crucial role in directing subsequent functionalization reactions.
Iridium-catalyzed C-H borylation is a powerful tool for functionalizing N-Boc protected indoles. nih.gov The Boc group directs the borylation to the C-H bond at the C3 position (β to the nitrogen). nih.gov This provides a versatile handle, as the resulting 3-borylated indole can be used in a variety of subsequent cross-coupling reactions to introduce different substituents. This method is compatible with the Boc group, which can be removed thermally after functionalization or retained for further synthetic steps. nih.gov
Another functionalization strategy involves the reaction of indoles with 1,3,5-triazinanes. nih.gov In the absence of a Lewis acid, this reaction leads to C-3 amino-methylated indoles. nih.gov This aminomethyl group can serve as a precursor to the desired amino functionality.
Introduction of the Amino Functionality at the C3 Position
A critical step in the synthesis of the target compound is the installation of the amino group at the C3 position of the indole ring. This can be achieved through direct amination of a C-H bond or by converting another functional group already present at C3.
Direct C-H Amination Protocols for Indoles
Direct C-H amination represents the most atom-economical approach to installing the amino group. Significant progress has been made in developing methods for the direct functionalization of the C3 position of indoles.
A notable method employs electrophilic N-benzenesulfonyloxyamides as the nitrogen source in the presence of zinc chloride (ZnCl2) to achieve selective C3-amidation of 1H-indoles. nih.gov This reaction provides a direct entry to 3-aminoindoles without the need for expensive transition metal catalysts. nih.gov The reaction is sensitive to steric hindrance, with yields decreasing for more substituted indoles. nih.gov
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | Indole | 3-Amidoindole derivative | 85 |
| 2 | 2-Methylindole | 3-Amido-2-methylindole derivative | 82 |
| 3 | 5-Methoxyindole | 3-Amido-5-methoxyindole derivative | 80 |
| 4 | 5-Bromoindole | 3-Amido-5-bromoindole derivative | 75 |
| Table 1: Selected examples of direct C3-amidation of indoles using N-benzenesulfonyloxyamides and ZnCl2. Data sourced from reference nih.gov. |
Radical-mediated strategies have also been explored for C-H amination, although often in different contexts. For instance, a method for the β-C-H amination of alcohols uses imidates as radical relay chaperones to direct the reaction via a 1,5-hydrogen atom transfer (HAT). organic-chemistry.org While not directly applied to indoles in the study, such radical approaches represent a frontier in C-H functionalization. organic-chemistry.org
Transformation of C3-Substituents to Amino Groups (e.g., from nitro, cyano, or aminomethyl precursors)
A more traditional and widely used strategy involves a two-step process: introduction of a precursor functional group at the C3 position, followed by its chemical transformation into an amino group.
From Nitro Precursors: The nitration of indoles at the C3 position, followed by reduction of the resulting 3-nitroindole, is a major strategy for introducing the amino group. mdpi.com Various reagents can be used for the initial nitration, and the subsequent reduction to the amine is typically achieved using standard reducing agents like catalytic hydrogenation or metal-acid systems.
From Cyano Precursors: A novel two-step method has been developed starting from indoles and nitrostyrene (B7858105) in the presence of phosphorous acid. mdpi.com This reaction forms a 4'H-spiro[indole-3,5'-isoxazole] intermediate. mdpi.comnih.gov This spirocycle can then be transformed into the corresponding 3-aminoindole in good to excellent yields by reaction with hydrazine (B178648) hydrate (B1144303) under microwave-assisted heating. mdpi.comnih.gov This cascade reaction proceeds through the extrusion of a phenylacetonitrile (B145931) molecule. mdpi.com
| Entry | Indole Reactant | Spiroisoxazole Intermediate | Final 3-Aminoindole Product | Yield (%) |
| 1 | 2-Phenylindole | 2-Phenyl-4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] | 3-Amino-2-phenylindole | 85 |
| 2 | 1-Methylindole | 1-Methyl-4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] | 3-Amino-1-methylindole | 92 |
| 3 | 5-Bromoindole | 5-Bromo-4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] | 3-Amino-5-bromoindole | 78 |
| Table 2: Synthesis of 3-aminoindoles via spiroisoxazole intermediates. Data sourced from reference mdpi.com. |
From Aminomethyl Precursors: As mentioned previously, C-3 amino-methylated indoles can be synthesized from indoles and 1,3,5-triazinanes. nih.gov The aminomethyl group (-CH₂NR₂) can then be converted to the desired primary or secondary amine through subsequent chemical steps, such as cleavage of the R groups.
Selective Installation and Cleavage of the N1-tert-Butyl Carbamate (B1207046) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal. tandfonline.comwikipedia.org
Installation: The Boc group is typically installed on the indole nitrogen by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govnih.gov The reaction is often carried out in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (B128534) (Et₃N), in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). acs.orgnih.gov For example, the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate involves cooling a solution of the 3-aminoindazole and DMAP in DCM before adding (Boc)₂O. nih.gov A one-pot procedure for tandem direct reductive amination and N-Boc protection has also been developed, which efficiently produces N-Boc protected secondary amines from aldehydes and amines using (Boc)₂O and sodium triacetoxyborohydride (B8407120) (STAB). nih.gov
Cleavage (Deprotection): The removal of the N-Boc group is a critical final step in many syntheses. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, these conditions can be too harsh for sensitive heterocyclic substrates. tandfonline.comresearchgate.net This has spurred the development of milder and more selective deprotection methods.
A highly selective method for deprotecting N-Boc on indoles, pyrroles, and other heterocycles uses a catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature. tandfonline.com This method is efficient and preserves other acid-labile groups. tandfonline.com Another mild approach utilizes 3-methoxypropylamine (B165612) in an addition-elimination strategy, which is particularly useful for deprotecting acid-sensitive heterocycles. tntech.edu
| Entry | N-Boc Substrate | Deprotection Conditions | Yield (%) | Time (h) |
| 1 | N-Boc-indole | NaOMe (cat.), MeOH, rt | 94 | 1 |
| 2 | N-Boc-tryptamine | NaOMe (cat.), MeOH, rt | 90 | 1.5 |
| 3 | N-Boc-β-carboline | NaOMe (cat.), MeOH, rt | 95 | 1 |
| 4 | N-Boc-4-bromopyrrole-2-carboxamide | NaOMe (cat.), MeOH, rt | 92 | 2 |
| Table 3: Selective deprotection of N-Boc heterocycles using sodium methoxide. Data sourced from reference tandfonline.com. |
This strategic use of protection and deprotection allows for the precise and efficient synthesis of complex molecules like tert-butyl 3-aminoindole-1-carboxylate, navigating the challenges of chemoselectivity inherent in multifunctional compounds.
Reagents and Conditions for N1-Boc Protection of Indoles
The introduction of a Boc group onto the N1 position of the indole ring is a common and critical step in the synthesis of many complex indole derivatives. This process, known as N-Boc protection, transforms the amine into a carbamate, thereby reducing its nucleophilicity and basicity. nih.govorganic-chemistry.org The most prevalent reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. nih.govorganic-chemistry.org
The reaction is typically performed under basic conditions to deprotonate the indole nitrogen, facilitating its attack on the (Boc)₂O. nih.gov A variety of bases and solvent systems can be employed, allowing the conditions to be tailored to the specific substrate. For instance, the protection of an amine can be achieved using (Boc)₂O with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent mixture such as water and tetrahydrofuran (THF). nih.gov The reaction is often initiated at 0 °C and then allowed to warm to room temperature. nih.gov In some cases, 4-dimethylaminopyridine (B28879) (DMAP) is used as a catalyst to accelerate the reaction. nih.gov Alternative solvent-free conditions have also been developed, sometimes utilizing iodine as a catalyst for the protection of various aryl and aliphatic amines. organic-chemistry.org
Table 1: Selected Reagents and Conditions for N1-Boc Protection
| Reagent | Base/Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | H₂O/THF | 0 °C to RT | nih.gov |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | Room Temperature | nih.govclockss.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Iodine (catalytic) | Solvent-free | Room Temperature | organic-chemistry.org |
Methodologies for Selective N1-Boc Deprotection
The removal of the N-Boc group is a fundamental step in synthetic sequences, often required to unmask the amine for further reaction. The choice of deprotection method is critical, especially when other sensitive functional groups are present in the molecule.
Traditional methods for N-Boc deprotection rely on acidic conditions, with trifluoroacetic acid (TFA) being a common choice. nih.gov However, the harshness of strong acids can lead to the degradation of sensitive substrates. researchgate.net This has prompted the development of milder and more selective deprotection protocols.
A variety of alternative reagents have been reported. One mild method involves the use of oxalyl chloride in methanol at room temperature, which can effectively deprotect N-Boc from a range of compounds, including heterocycles, in 1 to 4 hours. nih.govuky.edu Other acid-based systems include HCl in organic solvents like ethyl acetate (B1210297) or dioxane, aqueous phosphoric acid, and sulfuric acid in tert-butyl acetate. nih.gov
Base-mediated deprotection offers an orthogonal strategy, useful when acid-labile groups must be preserved. acsgcipr.org Although less common, bases such as sodium carbonate, sodium methoxide, or cesium carbonate can cleave the N-Boc group, particularly from electron-deficient heterocycles like indoles. acsgcipr.org Furthermore, specific conditions have been developed for certain heterocyclic systems; for example, N-Boc-indoles can be deprotected using tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF. nih.govresearchgate.net Another selective method uses sodium borohydride (B1222165) (NaBH₄) in ethanol, which effectively cleaves the N-Boc group from imidazoles and pyrazoles while leaving the N-Boc group on indoles and pyrroles intact. arkat-usa.org
Table 2: Methodologies for N1-Boc Deprotection
| Reagent/System | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard, but can be harsh | nih.govresearchgate.net |
| Oxalyl chloride/Methanol | Room Temperature | Mild conditions, high yields | nih.govuky.edu |
| Tetra-n-butylammonium fluoride (TBAF) | Refluxing THF | Effective for N-Boc indoles | nih.govresearchgate.net |
| Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | Selective for imidazoles/pyrazoles over indoles | arkat-usa.org |
| Cesium Carbonate (Cs₂CO₃) | Not specified | Base-mediated, useful for acid-sensitive substrates | acsgcipr.org |
Synthetic Routes to Specific this compound Analogs and Precursors
The synthesis of specifically substituted N-Boc-3-aminoindoles often requires multi-step sequences that leverage the protective/directive effects of the Boc group.
Preparation of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
The title compound, tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, is a valuable building block in medicinal chemistry. Its synthesis typically involves the reduction of a suitable precursor. One common approach starts with N-Boc-indole-3-carbonitrile. The cyano group at the 3-position can be reduced to an aminomethyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This yields the desired product, which has the CAS number 188988-46-7. achemblock.comchemscene.com
Synthesis of N-Boc-Protected 3-Aminoindole-2-carboxylates
The synthesis of indoles bearing both a protected amino group at C3 and a carboxylate at C2 presents a significant synthetic challenge due to the potential for competing reactions. One strategy involves starting with N-acylindole-2-carboxylates, which can be functionalized at the C3 position. clockss.org Catalytic hydrogenation of N-Boc-3-substituted-indole-2-carboxylates can lead to the corresponding indoline (B122111) structures. clockss.org The stereochemical outcome (cis or trans) can often be controlled by the reaction conditions, such as through epimerization in a basic medium. clockss.org For example, the mild alkaline hydrolysis of a methyl diester of an N-Boc indoline followed by deprotection can yield a cis-indoline-2-carboxylic acid. clockss.org
Methodologies for Multi-Functionalized N-Boc-Aminoindoles and Diaminoindoles
Creating multi-functionalized aminoindoles, including diaminoindoles, requires carefully orchestrated synthetic routes. One successful strategy for preparing a diprotected 3,4-diaminoindole involved a multi-step sequence starting from 4-nitroindole. nih.gov
The key steps included:
Protection of the indole nitrogen with a triisopropylsilyl (TIPS) group.
Reduction of the nitro group to an amine.
A two-step di-Boc protection of the 4-amino group.
Bromination at the C3 position followed by a novel Boc migration from the N4-amine to the C3 position upon treatment with n-butyl lithium, which formed a tert-butyl ester at C3. nih.gov
Deprotection of the indole NH using TBAF, followed by cleavage of the remaining Boc group and tert-butyl ester with TFA.
Reprotection of the free amine with a Cbz group.
A Curtius rearrangement of the resulting carboxylic acid to install the second amino group (as a Boc-protected amine) at the C3 position, yielding the desired bisprotected 3,4-diaminoindole. nih.gov
Another approach to functionalized aminoindoles involves the reaction of 2-nitrochalcones with ammonia or primary amines under transition-metal-free conditions to afford 3-aminoindoles. sci-hub.se
Interrupted Ugi Reactions for Substituted Aminoindoles
The Ugi multicomponent reaction provides a powerful tool for rapidly building molecular complexity. An "interrupted" Ugi reaction represents a variation where the typical reaction pathway is intercepted, leading to novel structures. princeton.edunih.gov This strategy has been successfully applied to the synthesis of 3-aminoindoles. princeton.edunih.govmdpi.com
In this process, an imine (formed from an aniline (B41778) and a carbonyl compound) reacts with an isocyanide. nih.gov The resulting nitrilium ion intermediate, instead of being trapped by a carboxylic acid as in a classical Ugi reaction, is intercepted by an intramolecular, electron-rich arene. nih.gov This leads to a Houben-Hoesch-type cyclization, forming a new heterocyclic ring and two new carbon-carbon bonds in a single operation. nih.gov The use of a strong Brønsted acid, such as a triflyl phosphoramide, has been shown to be critical for achieving high yields under mild conditions, often at room temperature. princeton.edunih.gov This method is versatile and can be used to prepare a wide variety of substituted 3-aminoindoles. nih.gov
Mechanistic Investigations of Reactions Involving N1 Protected 3 Aminoindoles
Mechanistic Pathways of Indole (B1671886) C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds in the indole scaffold is a powerful strategy for molecular diversification. In N1-protected indoles, the mechanism and regioselectivity of C-H functionalization are heavily influenced by the choice of directing group and catalytic system.
The N1-Boc protecting group itself can direct functionalization to the C2 position. However, achieving functionalization on the benzene (B151609) ring of the indole (positions C4-C7) is more challenging and typically requires the installation of a specific directing group. nih.gov Palladium-catalyzed C-H arylations of indoles bearing carbonyl-containing directing groups at the C3-position have been demonstrated. acs.org For N-protected 3-acetylindoles, this approach can lead to C4-arylation products. acs.org
A common mechanistic pathway involves chelation-assisted C-H activation. For instance, studies on related systems show that a palladium catalyst can coordinate to a directing group on the indole nitrogen, such as a P(O)tBu₂ group. nih.gov This brings the metal center into proximity with the C7-H bond, facilitating cyclometalation and subsequent C-H bond cleavage. The resulting palladacycle intermediate can then engage in cross-coupling with a suitable partner, such as an aryl halide, to form the C-C bond, followed by reductive elimination to regenerate the active catalyst. By changing the directing group and the metal catalyst (e.g., from palladium to copper), the site of functionalization can be selectively shifted to other positions like C6. nih.gov
Furthermore, transition-metal-free strategies have been developed, such as C-H borylation using simple Lewis acids like BBr₃, which also rely on directing groups to control regioselectivity. nih.gov These mechanistic approaches provide a predictable framework for modifying the indole core.
| Directing Group (on N1) | Catalyst System | Position Functionalized | Mechanistic Feature |
| P(O)tBu₂ | Palladium | C7 | Chelation-assisted C-H activation |
| P(O)tBu₂ | Copper | C6 | Chelation-assisted C-H activation |
| Pivaloyl (at C3) | Palladium | C4/C5 | Directing group on substituent controls site |
| N-PtBu₂ | Palladium | C7 | Versatile functionalization (arylation, olefination, etc.) |
Mechanisms of Annulation and Cycloaddition Reactions Leading to Fused Indole Systems
Annulation and cycloaddition reactions are fundamental for constructing polycyclic indole frameworks. N1-protected 3-aminoindoles can participate in these reactions through various mechanistic manifolds, often dictated by the reagents and reaction conditions.
One prominent mechanism involves electrochemical oxidative annulation, where the indole is oxidized at an anode to form a highly reactive indole radical cation . acs.orgnih.gov This intermediate is central to the regioselective synthesis of fused systems like furo[2,3-b]indolines. The mechanism can proceed via two distinct pathways depending on the coupling partner:
Radical Cation/Radical Cross-Coupling : The indole radical cation couples with another radical species generated in the reaction. acs.org
Radical Cation/Nucleophile Coupling : The indole radical cation behaves as an electrophile and is attacked by a nucleophile. acs.org
Density functional theory (DFT) calculations have been instrumental in understanding the regioselectivity of these reactions, which is governed by the spin and charge distribution in the indole radical cation intermediate. acs.orgnih.gov
Another major class of reactions is the [3+2] cycloaddition, which can be either a true concerted pericyclic reaction or a formal, stepwise process. Dearomative [3+2] annulations of 3-substituted indoles provide access to highly functionalized, fused indoline (B122111) compounds. figshare.com In reactions involving partners like nitroalkenes or allenoates, the mechanism is often a stepwise Michael Initiated Ring Closure (MIRC). chim.it For example, phosphine-catalyzed annulations proceed by the initial addition of the phosphine (B1218219) to an allenoate, creating a zwitterionic intermediate that then reacts with the indole. researchgate.net
Lewis acid-catalyzed decarboxylative annulations have also been reported for related aminoindole structures. These reactions can proceed via an initial [3+2] spirocycloaddition to form a spirocyclic intermediate, which then undergoes rearrangement, such as a 2,3-aza migration, to yield the final fused carboline product. researchgate.net
Role of Catalysis in Aminoindole Transformations (e.g., Lewis acid catalysis, photoredox catalysis, metal-free electrocatalysis)
Catalysis is pivotal in controlling the reactivity and selectivity of transformations involving N1-protected 3-aminoindoles. Different catalytic modes enable distinct mechanistic pathways.
Lewis Acid Catalysis : Lewis acids play a crucial role in activating substrates for cycloaddition and annulation reactions. For instance, Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze the decarboxylative annulation of 2-aminoindole-3-carboxylates with ynals. researchgate.net The Lewis acid is proposed to coordinate to the reactants, facilitating a [3+2] spirocycloaddition. In other systems, synergistic Brønsted/Lewis acid catalysis, using combinations like HCl and an iron catalyst, can promote Friedel-Crafts type alkylations. nih.govresearchgate.net Here, the Lewis acid enhances the protonating power of the Brønsted acid, accelerating the formation of the reactive electrophile. nih.gov
Photoredox Catalysis : This method uses visible light to generate highly reactive radical intermediates via single-electron transfer (SET) with a photocatalyst. youtube.com The process can occur through two primary quenching cycles:
Oxidative Quenching : The excited photocatalyst accepts an electron from a donor (e.g., the indole), forming an indole radical cation.
Reductive Quenching : The excited photocatalyst donates an electron to an acceptor, and the resulting oxidized photocatalyst can then oxidize the indole in a subsequent step. youtube.com This strategy has been applied to the acylation of indoles, where a photocatalyst facilitates the generation of acyl radicals from α-oxo acids, which then add to the indole C3 position. rsc.org It also enables radical-radical cross-coupling processes to construct complex molecules under mild conditions. rsc.org
Metal-Free Electrocatalysis : By using an electric current, specific oxidation reactions can be achieved without chemical oxidants. In the context of indole chemistry, anodic oxidation is a powerful tool to generate indole radical cations as key intermediates for annulation reactions. acs.org This method offers high levels of regiocontrol based on the electronic properties of the generated radical cation and avoids the waste associated with stoichiometric chemical oxidants. acs.orgnih.gov
| Catalysis Type | Catalyst Example | Reaction Type | Key Mechanistic Step |
| Lewis Acid | Yb(OTf)₃ | Decarboxylative Annulation | Activation for [3+2] spirocycloaddition researchgate.net |
| Photoredox | Ru(bpy)₃²⁺ or Ir-complexes | Acylation, Aminoalkylation | Single-Electron Transfer (SET) to form radical intermediates rsc.orgrsc.org |
| Metal-Free Electrocatalysis | Anode/Cathode | Oxidative Annulation | Anodic oxidation to form indole radical cation acs.org |
Characterization and Reactivity of Intermediate Species in Synthetic Pathways (e.g., nitrilium ions, spirocyclic intermediates, indole radical cations)
The elucidation of reaction mechanisms often hinges on the detection, characterization, or postulation of transient intermediates.
Indole Radical Cations : As discussed, these are key intermediates in oxidative processes. acs.orgnih.gov Their structure and reactivity have been revealed using advanced techniques like time-resolved transient absorption spectroscopy and in-situ electrochemical electron paramagnetic resonance (EPR). nih.gov These studies, supported by DFT calculations, show that the indole radical cation possesses both radical and electrophilic character. This duality dictates its subsequent reactions, leading to either radical-radical coupling or nucleophilic attack, which in turn controls the regioselectivity of bond formation. acs.org
Nitrilium Ions : Nitrilium ions (R-C≡N⁺-R') are potent electrophilic intermediates that are well-established in reactions such as the Beckmann and Ritter reactions. wikipedia.orgvu.nl They are typically generated in situ from nitriles or amides under acidic or activating conditions (e.g., with triflic anhydride). researchgate.netrsc.orgresearchgate.net In the context of 3-aminoindoles, transformations involving the exocyclic amino group could plausibly proceed through related iminium or nitrilium-type intermediates, which would then be susceptible to intramolecular cyclization or attack by external nucleophiles.
Understanding Regiochemical and Stereochemical Control in N1-Protected Aminoindole Reactions
Achieving control over regioselectivity and stereoselectivity is a paramount goal in organic synthesis. For reactions involving N1-protected 3-aminoindoles, these outcomes are dictated by a combination of substrate, reagent, and catalyst effects.
Regiochemical Control : The position at which a reaction occurs is highly dependent on the mechanistic pathway.
In C-H functionalization , regioselectivity is primarily governed by directing groups. As noted, groups on the indole nitrogen can direct functionalization to specific sites on the benzene ring (C4-C7) through chelation-assisted mechanisms. nih.gov The inherent electronic bias of the indole ring, which favors electrophilic attack at C3, is overcome by these directing effects.
In electrochemical oxidative annulations , regioselectivity is determined by the intrinsic electronic properties of the intermediate indole radical cation. acs.org DFT calculations can predict the sites with the highest spin density and positive charge, which correspond to the most likely positions for radical coupling or nucleophilic attack, respectively. acs.orgnih.gov
Stereochemical Control : When new chiral centers are created, controlling their absolute and relative configuration is essential.
Diastereoselectivity is often controlled in cyclization reactions where a new ring is formed relative to existing stereocenters. For example, the acid-assisted spirocyclization to form 4′H-spiro[indole-3,5′-isoxazoles] has been shown to be highly diastereoselective. nih.gov
Enantioselectivity is typically achieved by using chiral catalysts. A powerful strategy involves chiral Lewis acid catalysis. For instance, a chiral copper(II)-pybox complex can coordinate to a carbonyl substrate, creating a rigid, asymmetric environment. nih.gov The approach of a nucleophile (such as an isocyanide in the Passerini reaction) is then facially biased by the chiral ligands, leading to the formation of one enantiomer of the product in excess. nih.gov This principle of using a chiral catalyst to control the transition state geometry is broadly applicable to reactions of N1-protected indoles where stereocenters are generated.
Derivatization and Advanced Synthetic Applications in Organic Chemistry
Chemical Transformations of the C3-Amino Group
The amino group at the C3 position of the indole (B1671886) ring is a key site for numerous chemical modifications, which allows for the introduction of a wide array of functional groups and the assembly of novel molecular structures.
Amide and Urea (B33335) Formation from 3-Aminoindoles
The primary amine at the C3 position readily reacts with acylating agents like acid chlorides and anhydrides to produce corresponding amides. This reaction is pivotal in peptide synthesis and for attaching different acyl groups. Similarly, its reaction with isocyanates yields ureas. organic-chemistry.org These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the acid byproduct. For instance, combining tert-butyl 3-aminoindole-1-carboxylate with benzoyl chloride and a base such as triethylamine (B128534) results in the formation of tert-butyl 3-(benzamido)indole-1-carboxylate. This direct conversion enables the integration of the indole structure into larger, more elaborate molecules.
Reactions with Electrophiles and Carbonyl Compounds
The nucleophilic C3-amino group readily engages with a variety of electrophiles. For instance, alkyl halides can be used to introduce alkyl groups onto the nitrogen atom. The amino group can also undergo reductive amination with aldehydes and ketones. mdpi.com This process begins with the formation of an imine or enamine, which is then reduced using a mild agent like sodium cyanoborohydride to form a secondary or tertiary amine. These reactions greatly enhance the synthetic utility of this compound by enabling the attachment of diverse side chains.
Transformations at the Indole Ring System
Beyond the reactivity of the C3-amino group, the indole core itself can be strategically functionalized, opening up routes to new and complex heterocyclic systems.
Cycloaddition Reactions for Fused Heterocycle Formation (e.g., Inverse Electron-Demand Diels-Alder reactions)
The electron-rich indole nucleus is capable of participating in cycloaddition reactions to form fused ring systems. researchgate.netacs.orgnih.gov A notable example is the inverse electron-demand Diels-Alder (IEDDA) reaction, where the indole serves as the electron-rich component (dienophile) reacting with an electron-deficient diene. acs.orgnih.govacs.org This method has been successfully applied in the synthesis of complex polycyclic indole alkaloids. nih.govnih.gov For instance, reacting a 3-aminoindole derivative with a 1,2,4,5-tetrazine (B1199680) can produce a fused pyridazino[4,5-b]indole structure following the elimination of nitrogen gas. acs.org These cycloaddition strategies offer an efficient way to rapidly build molecular complexity, yielding structures with significant biological relevance.
Cross-Coupling Strategies for Peripheral Functionalization of the Indole Core
Modern cross-coupling techniques are essential for functionalizing the indole ring. rsc.orgacs.org Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, facilitate the introduction of aryl, vinyl, and alkynyl groups at different positions on the indole nucleus. mdpi.comnih.gov While the C3 position is occupied by the amino group, other sites like C2, C4, C5, C6, and C7 can be modified through prior halogenation or conversion to a triflate. The N-Boc protecting group on the indole nitrogen often aids these transformations by adjusting the ring's electron density and preventing unwanted side reactions at the nitrogen. These cross-coupling reactions provide precise control and adaptability in synthesizing substituted indole derivatives, allowing for the fine-tuning of their electronic and steric characteristics for a range of applications.
This compound and its Analogs as Versatile Building Blocks in Complex Molecule Synthesis
The synthetic adaptability of this compound and its derivatives makes them highly prized starting materials for the total synthesis of natural products and the creation of new bioactive compounds. nih.gov The capacity for selective functionalization at both the C3-amino group and various positions on the indole ring permits a modular construction of complex molecules.
For example, derivatives of 3-aminoindole have been instrumental in the synthesis of the marine alkaloid dragmacidin D, which features a complex bis-indole structure. The strategic application of protecting groups and sequential functionalization steps, including amide bond formations and cross-coupling reactions, underscores the importance of this chemical building block.
| Reactant | Reagent Type | Reaction Type | Product Class |
| This compound | Acid Chloride | Acylation | Amide |
| This compound | Isocyanate | Nucleophilic Addition | Urea |
| This compound | Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary/Tertiary Amine |
| Halogenated this compound | Boronic Acid + Palladium Catalyst | Suzuki Coupling | Arylated Indole |
| This compound | Electron-deficient Diene | Inverse Electron-Demand Diels-Alder | Fused Heterocycle |
Construction of Polyheterocyclic Scaffolds
The 3-aminoindole core of this compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The amino group can participate in cyclization reactions with appropriate bifunctional reagents to form additional rings fused to the indole nucleus.
One prominent strategy involves the condensation of the 3-amino group with dicarbonyl or related compounds to form pyridazino[4,5-b]indoles and other fused systems. While direct examples with this compound are not extensively documented, analogous transformations with other indole derivatives establish a strong precedent for its utility. For instance, the synthesis of pyridazino[4,5-b]indoles has been achieved through the reaction of indole derivatives with various reagents, including ethyl pyruvate (B1213749) followed by cyclization with hydrazine (B178648). nih.gov Another approach involves the [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides to furnish the pyridazino[4,5-b]indole scaffold. sigmaaldrich.com These methods highlight the potential of using the 3-aminoindole moiety as a key component in building such fused systems.
Furthermore, the synthesis of pyrrolo[3,4-b]indoles has been demonstrated from derivatives of tert-butyl indole-1-carboxylate. For example, tert-butyl 3-nitro-1H-indole-1-carboxylate can be converted to 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate through a Barton-Zard reaction. google.com This suggests that the 3-amino group of the title compound could be transformed into other functional groups to facilitate the construction of such fused pyrrole (B145914) rings.
The following table summarizes representative reactions for the construction of polyheterocyclic scaffolds from indole precursors, which could be adapted for this compound.
| Starting Material | Reagents and Conditions | Product | Reference |
| Indole derivative | i) Ethyl pyruvate, cat. HOAc, EtOH, 80 °C; ii) PPA, Toluene, 100 °C; iii) NH2NH2, EtOH | Pyridazino[4,5-b]indole | nih.gov |
| 2-Alkenylindole | Hydrazonyl chloride, base | Pyridazino[4,5-b]indole | sigmaaldrich.com |
| tert-Butyl 3-nitro-1H-indole-1-carboxylate | Barton-Zard reaction conditions | Pyrrolo[3,4-b]indole derivative | google.com |
Synthesis of Advanced Indole-Containing Chemical Structures
Beyond fused polyheterocycles, this compound is a key starting material for the synthesis of more complex, non-fused indole structures, including those found in natural products and medicinally relevant compounds. The 3-amino group can be readily derivatized to introduce a variety of substituents or to serve as a linking point for coupling with other molecular fragments.
One important application is in the synthesis of bis-indole alkaloids, where two indole units are connected. While many syntheses of bis-indole alkaloids involve coupling at the 2- and 3-positions of the indole ring, the 3-amino group provides a handle for creating nitrogen-linked bis-indoles or for further functionalization prior to coupling. nih.govnih.gov For instance, the amino group can be converted into a leaving group for cross-coupling reactions or can be acylated to introduce a linker that is then used to attach a second indole moiety.
Multicomponent reactions (MCRs) are another powerful tool for the synthesis of complex indole-containing molecules from simple precursors in a single step. bldpharm.com The 3-aminoindole scaffold is well-suited for participation in MCRs. For example, the amino group can react with an aldehyde and a nucleophile in a Mannich-type reaction to introduce a new substituent at the 2-position, or it can participate in other MCRs to build elaborate side chains at the 3-position.
The derivatization of the 3-amino group is a crucial first step in many of these advanced applications. A study on the synthesis of diaminoindoles demonstrated that the amino group of a protected 3-aminoindole can be readily acylated, for example with a Cbz group, and then further manipulated. sigmaaldrich.com This initial derivatization opens the door to a wide range of subsequent transformations.
The table below provides examples of reactions that can be used to generate advanced indole-containing structures from 3-aminoindole precursors.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Benzyl chloroformate, pyridine, DCM | N-Cbz protected 3-aminoindole | sigmaaldrich.com |
| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), t-BuOH | 3-tert-Butoxycarbonylaminoindole | sigmaaldrich.com |
| Multicomponent Reaction | Aldehyde, isocyanide | Highly substituted indole derivative | bldpharm.com |
Strategies for Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The scaffold of this compound is an excellent starting point for DOS due to its multiple points of diversification.
The primary points for introducing diversity are the 1-position (after removal of the Boc group), the 2-position, the 3-amino group, and the benzene (B151609) ring of the indole nucleus. The 3-amino group can be acylated, alkylated, or sulfonylated with a variety of reagents to generate a library of amides, amines, or sulfonamides. The Boc group on the indole nitrogen can be removed under acidic conditions, and the resulting free N-H can be functionalized with a wide range of alkyl or aryl halides, or other electrophiles.
Furthermore, the indole nucleus itself can be functionalized. For example, electrophilic substitution reactions can introduce substituents onto the benzene ring. The 2-position can be functionalized through lithiation followed by reaction with an electrophile.
A hypothetical DOS strategy starting from this compound could involve the following steps:
Derivatization of the 3-amino group: Reaction with a library of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination) to create a diverse set of amides, sulfonamides, or secondary amines.
Functionalization of the indole nitrogen: Removal of the Boc group and subsequent reaction with a library of alkyl or acyl halides.
Functionalization of the indole ring: Introduction of further diversity by halogenation or other electrophilic substitution reactions on the benzene ring.
While specific libraries based on this compound are not extensively reported in the literature, the principles of DOS are well-established, and the reactivity of the starting material makes it an ideal candidate for such endeavors. nih.govnih.gov The creation of a library of diverse indole-based compounds would be highly valuable for screening against various biological targets, given the prevalence of the indole scaffold in bioactive molecules.
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR experiments: COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of tert-butyl 3-aminoindole-1-carboxylate in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. Key signals include a singlet for the nine equivalent protons of the tert-butyl group, signals for the aromatic protons on the indole (B1671886) ring, a signal for the C2 proton, and a broad signal for the amine (-NH₂) protons. The exact chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 3-substituted indole core.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. It shows characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), and the eight carbons of the indole ring system.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to identify adjacent protons, particularly within the aromatic system of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the tert-butyl group, the carbonyl carbon, the indole nitrogen, and the rest of the indole framework.
Table 1: Representative ¹H NMR Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 | d | 1H | Indole H-4 |
| 7.55 | s | 1H | Indole H-2 |
| 7.49 | d | 1H | Indole H-7 |
| 7.20 | t | 1H | Indole H-6 |
| 7.12 | t | 1H | Indole H-5 |
| 3.85 | br s | 2H | -NH₂ |
| 1.63 | s | 9H | -C(CH₃)₃ |
Table 2: Representative ¹³C NMR Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 150.2 | N-C=O |
| 135.8 | Indole C-7a |
| 130.1 | Indole C-3a |
| 125.4 | Indole C-7 |
| 122.9 | Indole C-2 |
| 122.1 | Indole C-5 |
| 119.5 | Indole C-6 |
| 115.0 | Indole C-4 |
| 114.8 | Indole C-3 |
| 83.4 | -C (CH₃)₃ |
| 28.3 | -C(C H₃)₃ |
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Time-of-Flight (ESI-TOF), LC-MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
LC-MS and ESI-TOF: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. Electrospray Ionization (ESI) is a soft ionization technique commonly used, which typically generates the protonated molecular ion [M+H]⁺. A Time-of-Flight (TOF) analyzer can then separate these ions based on their mass-to-charge ratio. For this compound, this technique would be used to confirm the presence of a compound with the expected molecular mass.
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass. The experimentally measured mass is compared against the theoretical mass calculated from the isotopic masses of the constituent atoms (C₁₃H₁₆N₂O₂).
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Exact Mass (Theoretical) | 232.1212 g/mol |
| Molecular Weight (Average) | 232.28 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (HRMS) | 233.1285 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key features include the N-H stretching vibrations from the amino group, a strong absorption from the C=O of the tert-butoxycarbonyl (Boc) protecting group, and various C-H and C=C stretching vibrations from the aromatic indole ring and the tert-butyl group.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3430 - 3350 | N-H Stretch | Primary Amine (-NH₂) |
| 2980 - 2930 | C-H Stretch | Alkane (tert-butyl) |
| ~1710 | C=O Stretch | Carbamate |
| 1620 - 1450 | C=C Stretch | Aromatic (Indole) |
| ~1250 | C-N Stretch | Amine / Carbamate |
| ~1160 | C-O Stretch | Carbamate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, typically exhibiting two main absorption bands. The more intense band, occurring at a lower wavelength (around 220 nm), and a broader band at a higher wavelength (around 270-290 nm) are characteristic of the π → π* transitions within the conjugated aromatic system. The precise position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the substituents on the indole ring. The presence of the amino group at the C3 position and the carbamate at the N1 position modifies the electronic structure compared to unsubstituted indole.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the planarity of the indole ring, the orientation of the bulky tert-butoxycarbonyl group relative to the ring, and the geometry of the C3-amino group. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the solid-state architecture. While this technique is definitive, publicly available crystallographic data for this compound is not widespread.
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC))
Chromatographic methods are fundamental for both the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress and assess fraction purity during purification. The compound is spotted on a silica (B1680970) gel plate and eluted with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The position of the spot, identified by its retention factor (Rf) value under UV light, indicates its polarity and can be used to distinguish it from starting materials and byproducts. A single spot suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a quantitative technique used to determine the purity of the final compound with high accuracy. The sample is passed through a column under high pressure, and a detector (commonly a UV detector set to a wavelength where the compound absorbs, such as 254 nm) measures the elution profile. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for purity to be calculated, often reported as >95% or >98%. UPLC is a more advanced version of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster run times, and improved sensitivity.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometric and electronic structure of molecules. In the study of indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., cc-pVTZ, 6-311++G(d,p)), are employed to predict key structural parameters. researchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional shape.
For a molecule like tert-butyl 3-aminoindole-1-carboxylate, these calculations would define the bond lengths, bond angles, and dihedral (torsion) angles of the ground state structure. For instance, studies on related indole structures have determined the planarity of the fused indole ring system and the orientation of substituents. nih.govmdpi.com The indole ring system itself is nearly planar, but the bulky tert-butoxycarbonyl (Boc) group at the N1 position and the amino group at the C3 position introduce specific spatial arrangements. nih.gov DFT calculations confirm that finding a structure with no imaginary frequencies indicates a true energy minimum on the potential energy surface. researchgate.net
Table 1: Representative Optimized Structural Parameters for an Indole Core (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-C2 | 1.354 | |
| C3-C9 | 1.062 | |
| C4-C9 | 1.409 | |
| N1-C8-C7 | 128.22 | |
| C7-C8-C9 | 124.28 | |
| C3-C9-C8 | 106.21 | |
| Data is illustrative and based on calculations for a related indole derivative, 4-nitro-1H-indole-carboxaldehyde, using the DFT/B3LYP/cc-pVTZ method. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In indole derivatives, the HOMO is typically characterized by π-orbitals distributed across the indole ring, while the LUMO also exhibits π-type characteristics. researchgate.net For this compound, the electron-donating amino group at the C3 position would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic attack. FMO analysis is also used to simulate UV-Vis spectra, as the electronic transitions between these orbitals correspond to the absorption of light. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
| Values are representative for indole systems and illustrate the concept of the HOMO-LUMO gap. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability Assessment
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure. uba.arresearchgate.net This method is highly effective for analyzing charge distribution and intramolecular charge transfer, which are key to understanding molecular stability. uba.ar
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These typically correspond to lone pairs on heteroatoms like oxygen or nitrogen.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. These are often found around hydrogen atoms attached to electronegative atoms.
Green regions represent neutral or near-zero potential.
For this compound, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen of the Boc group and the nitrogen of the amino group, identifying them as sites for electrophilic interaction or hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors. mdpi.com
Conformational Analysis and Investigation of Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds and are influenced by various intramolecular interactions. The bulky tert-butyl group imposes significant steric constraints that influence the molecule's preferred conformation. researchgate.net
Computational studies on related structures reveal key conformational features:
Rotation around the N1-C(O) bond: The orientation of the Boc protecting group relative to the indole ring is a key conformational parameter. DFT calculations on similar N-substituted indoles have shown that the rotational barrier between conformers can be in the range of 2.5–5.5 kcal/mol. mdpi.com
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between one of the N-H protons of the 3-amino group and the carbonyl oxygen of the Boc group. Such an interaction would stabilize a specific conformation and influence the planarity of the substituent relative to the ring. Studies on similar systems confirm the presence of weak C-H···O and stronger O-H···N/O intramolecular interactions that stabilize the molecular structure. nih.govresearchgate.net
π-Complexation: The electron-rich indole ring is capable of forming stabilizing π-complexes. Computational analysis of 3-ethylindole with a t-butyl cation model showed a significant stabilization energy, highlighting the ability of the indole core to stabilize adjacent positive charges through carbocation-π interactions. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, locate transition state (TS) structures, and calculate the activation energies that govern reaction rates. mdpi.comnih.gov
For reactions involving this compound, DFT calculations can be used to model various transformations. For example, in a study on the electrophilic nitration of tert-butyl 1H-indole-1-carboxylate, DFT was used to calculate the free energies of intermediates and transition states. nih.gov This analysis revealed the most favorable reaction pathway and explained the observed regioselectivity, showing that substitution at the C3 position is strongly preferred. nih.gov
The process typically involves:
Locating Reactants and Products: The geometries of starting materials and products are fully optimized.
Searching for Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its structure is confirmed by the presence of a single imaginary vibrational frequency.
This approach allows for a deep, quantitative understanding of why certain products are formed over others and under what conditions a reaction is likely to proceed. mdpi.comnih.gov
Future Prospects and Emerging Research Directions for N1 Protected 3 Aminoindoles
Development of Novel and Sustainable Synthetic Methodologies (e.g., photocatalysis, electrochemistry)
The drive towards greener and more sustainable chemical manufacturing has spurred significant interest in novel synthetic methods that minimize waste and avoid harsh reagents. Photocatalysis and electrochemistry are at the forefront of this movement, offering new ways to construct and functionalize N1-protected indole (B1671886) cores.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling new types of bond formations. researchgate.net Research has demonstrated the use of photocatalysts, including ruthenium complexes and organic dyes, for the C3-acylation and alkylation of indole rings. researchgate.netresearchgate.net For instance, the dearomatization of indole derivatives through photocatalytic hydroboration using functionalized carbon nitride has been reported, creating boryl indolines that are valuable synthetic intermediates. nih.gov While direct photocatalytic synthesis of tert-butyl 3-aminoindole-1-carboxylate is an area of ongoing research, the development of photocatalytic methods for precursors, such as N-Boc-3-nitroindole, highlights a sustainable pathway that avoids strong acids like nitric acid. nih.gov
Electrochemistry: Electrochemical synthesis offers a sustainable alternative to traditional chemical oxidants and reductants, using electricity to drive reactions. nih.gov This approach has been successfully applied to the synthesis of various indole derivatives. researchgate.net Methods such as the intramolecular anodic dehydrogenative N–N coupling to form related heterocyclic systems demonstrate the potential of electrochemistry to create complex molecular architectures under mild conditions. nih.gov The electrochemical annulation of N-arylenamines to form the indole core is another promising strategy that showcases the power of this technique. researchgate.net The application of these electrochemical methods to the direct synthesis of N1-Boc-3-aminoindoles is a key area for future exploration.
A comparative look at emerging sustainable methods:
| Methodology | Key Features | Potential Application for N1-Boc-3-Aminoindoles | Reference |
|---|---|---|---|
| Visible-Light Photocatalysis | Uses light as an energy source; mild reaction conditions; generates radical intermediates. | C-H functionalization, acylation, alkylation, and dearomatization of the indole core. | researchgate.netresearchgate.netnih.gov |
| Electrochemistry | Uses electricity as a traceless reagent; avoids chemical oxidants/reductants; high atom economy. | Intramolecular cyclizations and annulations to construct the indole nucleus. | nih.govresearchgate.net |
| Micelle-Promoted Synthesis | Uses water as a solvent; enhances reaction rates and enables reactions of water-insoluble substrates. | Three-component Mannich-type reactions to produce 3-aminoalkylated indoles. | rsc.org |
Discovery of Undiscovered Reactivity Patterns and Transformation Pathways for N1-Boc-3-Aminoindoles
While the N-Boc group is primarily seen as a protective shield, its own reactivity is an area of growing interest. researchgate.net Researchers are uncovering new transformation pathways that leverage the unique electronic and steric properties of N1-Boc-3-aminoindoles to build molecular complexity.
One emerging strategy involves the development of transition-metal-free synthetic routes. For example, a step-economic synthesis of 3-aminoindoles has been achieved using 2-nitrochalcones with ammonia (B1221849) or primary amines as the nitrogen source. sci-hub.se This pathway proceeds through a Michael addition followed by an intramolecular cyclization, representing a novel approach to the core structure. sci-hub.se Furthermore, the development of multicomponent reactions (MCRs) continues to be a fertile ground for discovering new reactivity. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, and their application to indole chemistry has yielded diverse libraries of biologically relevant compounds. rsc.orgresearchgate.net
The inherent instability of unprotected 3-aminoindoles has long been a challenge, often requiring in-situ protection. mdpi.com However, recent advances have led to methods for synthesizing and isolating these free amines, for instance, through the microwave-assisted transformation of spirocyclic indoles. mdpi.com Understanding the stability and reactivity of the unprotected core is crucial for designing new transformations and expanding the synthetic utility of the N1-Boc protected precursors. The thermal removal of the Boc group in situ has also been exploited to trigger subsequent reactions, such as 6π-electrocyclization, to form complex fused ring systems like α-carbolines. acs.org
Integration of Flow Chemistry and Automation in Aminoindole Synthesis
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is revolutionizing chemical synthesis. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, faster reaction times, and simplified scalability. beilstein-journals.orgmdpi.com
The synthesis of indole derivatives is particularly well-suited for flow chemistry. mdpi.com Researchers have successfully translated many batch processes, including hydrogenations and cyclizations, into continuous flow systems. beilstein-journals.org For example, the synthesis of N-Boc protected building blocks like N-Boc 7-azaindolines and N-Boc-3,4-dehydro-L-proline methyl ester has been efficiently performed in flow reactors, in some cases achieving multi-gram scale production without the need for traditional purification steps. apolloscientific.co.ukresearchgate.net The modular nature of flow systems allows for the coupling of multiple reaction and purification steps into a single, automated sequence, which is ideal for the multi-step synthesis of complex targets derived from aminoindoles. beilstein-journals.org This integration of automation and continuous processing is critical for on-demand synthesis and for accelerating the discovery of new functional molecules.
Exploration of N1-Boc-3-Aminoindoles in Materials Chemistry and Advanced Functional Materials
While the primary application of N1-Boc-3-aminoindoles has been in medicinal chemistry, their potential in materials science is an emerging frontier. The indole nucleus possesses unique electronic and photophysical properties that make it an attractive component for advanced functional materials.
The development of new synthetic methods directly impacts this field. For instance, the synthesis of 3-nitroindoles, which can be prepared from N-Boc indole, is relevant to the materials science industry. nih.gov These nitro-functionalized indoles can serve as precursors to polymers or dyes. Furthermore, the ability to construct complex, fused heterocyclic systems from indole building blocks opens avenues for creating novel organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs). The dearomative hydroboration of indoles is another reaction that produces intermediates with potential applications in materials synthesis. nih.gov As synthetic chemists develop more robust and versatile methods for functionalizing the indole core, the collaboration with materials scientists is expected to grow, leading to the design of new materials with tailored electronic, optical, and physical properties.
Interdisciplinary Research Opportunities in Organic Synthesis and Beyond
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This versatility creates numerous interdisciplinary research opportunities. The synthesis of N1-Boc-3-aminoindole and its derivatives is a critical starting point for collaborations between synthetic organic chemists and researchers in pharmacology, chemical biology, and medicine. These collaborations are essential for developing new therapeutic agents for conditions such as cancer and neurodegenerative diseases. nih.gov
The push towards more advanced synthetic technologies like photocatalysis, electrochemistry, and flow chemistry fosters collaboration between organic chemists and chemical engineers to design and optimize new reactor systems. nih.govbeilstein-journals.org Similarly, the creation of large libraries of indole-based compounds using automated synthesis and multicomponent reactions requires expertise from robotics, data science, and high-throughput screening to identify new lead compounds for drug discovery. researchgate.net The use of 3-aminoindoles as building blocks for peptide chemistry further connects organic synthesis with biochemistry and molecular biology. researchgate.net Ultimately, the future of research on N1-Boc-3-aminoindoles lies at the intersection of these diverse scientific disciplines.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-aminoindole-1-carboxylate, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves protecting the indole nitrogen with a tert-butyl carbamate group via coupling reactions. For example, potassium trifluoroborate salts of indole derivatives can react with aldehydes under acidic conditions (e.g., HF in DME) to introduce functional groups . Intermediate steps may include Boc protection/deprotection and Pd-catalyzed cross-coupling to install the 3-amino group. Key intermediates often include halogenated indole precursors or Boc-protected indole boronic esters .
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?
Methodological Answer: 1H and 13C NMR are critical for verifying regioselectivity and purity. The tert-butyl group appears as a singlet (~1.3–1.5 ppm for 1H; ~28–30 ppm for 13C), while aromatic protons in the indole ring show distinct splitting patterns (e.g., 7.0–8.5 ppm for 1H). The 3-amino group’s resonance depends on its protonation state; in freebase form, NH2 signals may be broad or split due to hydrogen bonding. Quantitative NMR (qNMR) can assess purity by integrating tert-butyl vs. aromatic peaks .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer: Safety data sheets (SDS) indicate limited toxicity data, necessitating precautionary measures:
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
Methodological Answer: The tert-butyl carbamate (Boc) group is acid-labile but stable under basic conditions. Stability tests in HCl/EtOAc (pH < 3) show rapid deprotection, while neutral/basic buffers (pH 7–9) preserve the group. Accelerated degradation studies (e.g., 40°C, 75% humidity) combined with HPLC monitoring can quantify shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the tert-butyl carbamate group to minimize side products?
Methodological Answer: Optimize Boc-protection using DMAP (catalyst) and Boc anhydride in dry THF at 0°C to room temperature. Monitor reaction progress via TLC (Rf shift) or in situ IR spectroscopy (disappearance of NH stretches). Side products like di-Boc derivatives can be suppressed by controlling stoichiometry (1.1–1.3 eq Boc2O) and reaction time (<4 hours) .
Q. How should researchers address contradictions in toxicity data during risk assessment?
Methodological Answer: When SDS data are incomplete, perform in vitro assays:
Q. What mechanistic insights explain the compound’s degradation under environmental or oxidative conditions?
Methodological Answer: Oxidative degradation pathways can be studied using LC-MS/MS. For example, tert-butyl groups may undergo hydroxylation via cytochrome P450 mimics (e.g., Fe-porphyrin catalysts), forming quinone-like byproducts. Surface-mediated degradation (e.g., on silica) can be probed using FTIR to track carbonyl formation .
Q. Which computational methods are effective for predicting the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Key parameters include HOMO/LUMO energies of the boronic ester and Pd(0) catalyst affinity. Molecular dynamics simulations can further predict solvent effects (e.g., DMF vs. THF) on reaction rates .
Q. How can researchers identify and quantify byproducts in multi-step syntheses of this compound?
Methodological Answer: Use High-Resolution Mass Spectrometry (HRMS) and preparative HPLC to isolate byproducts. For example, over-alkylation side products (e.g., di-tert-butyl derivatives) can be identified via isotopic patterns in HRMS. Quantify impurities using diode-array HPLC with calibration curves .
Q. What strategies enable the integration of this compound into asymmetric synthesis?
Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) can induce stereoselectivity. For instance, enantioselective Buchwald-Hartwig amination using BINAP/Pd catalysts achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
